(2R)-2-(dimethylamino)butanedioic acid
Description
(2R)-2-(Dimethylamino)butanedioic acid is a chiral dicarboxylic acid derivative with a dimethylamino (-N(CH₃)₂) substituent at the second carbon of the butanedioic acid (succinic acid) backbone. Its IUPAC name reflects the R-configuration at the stereocenter, distinguishing it from its enantiomer. The compound combines the acidic properties of two carboxyl groups (-COOH) with the basicity of the tertiary amine, making it amphoteric.
Properties
CAS No. |
77270-86-1 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with butanedioic acid.
Introduction of the Dimethylamino Group: A common method involves the reaction of butanedioic acid with dimethylamine under controlled conditions. This can be achieved through a nucleophilic substitution reaction where the dimethylamine replaces a hydrogen atom on the second carbon of butanedioic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to favor the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-(dimethylamino)butanedioic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: The product is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or other nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-(dimethylamino)butanedioic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(dimethylamino)butanedioic acid exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
2-Butenedioic Acid (Maleic/Fumaric Acid)
- Structure : Unsaturated dicarboxylic acid (HOOC-CH=CH-COOH).
- Key Differences: Saturation: The double bond in 2-butenedioic acid reduces conformational flexibility compared to the saturated backbone of (2R)-2-(dimethylamino)butanedioic acid. Acidity: Maleic acid (cis isomer) has pKa values of 1.9 and 6.3, while succinic acid derivatives like the target compound exhibit higher pKa₂ due to electron-donating dimethylamino groups. Biological Role: 2-Butenedioic acid is identified as a biomarker for citrus fruit storage stages , whereas the dimethylamino variant’s bioactivity remains unexplored in the provided evidence.
Desvenlafaxine Succinate
- Structure: A 1:1 salt of desvenlafaxine (a serotonin-norepinephrine reuptake inhibitor) and succinic acid (butanedioic acid) .
- Key Differences: Functionality: Desvenlafaxine succinate uses succinic acid as a counterion, whereas (2R)-2-(dimethylamino)butanedioic acid incorporates the amine directly into the dicarboxylic acid framework. Applications: The salt form enhances drug solubility and stability, a property the target compound may share due to its ionizable groups.
(R)-2-Amino-4-(ethylthio)butanoic Acid
- Structure: A butanoic acid derivative with amino (-NH₂) and ethylthio (-S-CH₂CH₃) groups at positions 2 and 4, respectively .
- Key Differences: Substituents: The primary amine and sulfur-containing group contrast with the tertiary dimethylamino and dual carboxyl groups in the target compound. Reactivity: The ethylthio group may confer nucleophilic properties absent in the dimethylamino variant.
Cyclohexanone,2-[(Dimethylamino)methyl]
- Structure: A cyclohexanone derivative with a dimethylamino-methyl substituent .
- Key Differences: Backbone: The cyclic ketone structure differs significantly from the linear dicarboxylic acid of the target compound. Applications: Identified as a biomarker in citrus fruit , highlighting the role of dimethylamino groups in metabolic signaling.
Phthalimide Derivatives (e.g., (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid)
- Structure: Butanoic acid with a phthalimide (1,3-dioxoisoindolin-2-yl) group .
- Key Differences: Electron-Withdrawing Effects: The phthalimide group increases acidity compared to the electron-donating dimethylamino group. Crystallinity: Phthalimide derivatives often exhibit distinct crystal packing due to planar aromatic moieties, unlike the flexible dimethylamino variant.
Data Table: Comparative Analysis
Research Implications and Gaps
- Structural Influence on Bioactivity: The dimethylamino group in (2R)-2-(dimethylamino)butanedioic acid may enhance membrane permeability compared to unmodified succinic acid, warranting studies on its pharmacokinetics.
- Salt Formation Potential: Its dual ionizable groups suggest utility in drug formulation, akin to desvenlafaxine succinate .
- Biomarker Potential: Analogous to 2-butenedioic acid , the compound’s role in metabolic pathways should be investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
